N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide
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Overview
Description
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with isocyanates, followed by cyclization. The tetrazole ring is often introduced via a [3+2] cycloaddition reaction involving azides and nitriles under thermal or catalytic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the use of hazardous reagents, and employing continuous flow chemistry techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline and tetrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to the formation of dihydroquinazoline derivatives .
Scientific Research Applications
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Tetrazole Derivatives: Compounds such as losartan and valsartan, which are used as antihypertensive agents.
Uniqueness
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its dual functionality, combining the properties of both quinazoline and tetrazole rings. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .
Properties
Molecular Formula |
C17H15N7O2 |
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Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-(4-oxo-3-propan-2-ylquinazolin-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C17H15N7O2/c1-10(2)23-9-18-14-5-4-12(7-13(14)17(23)26)19-16(25)11-3-6-15-20-21-22-24(15)8-11/h3-10H,1-2H3,(H,19,25) |
InChI Key |
CBGSEBMAVQJPPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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